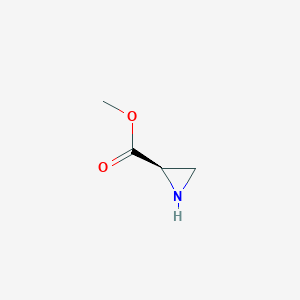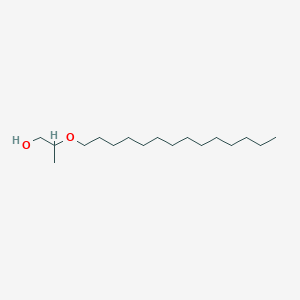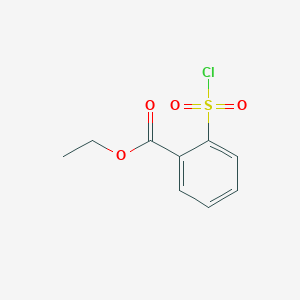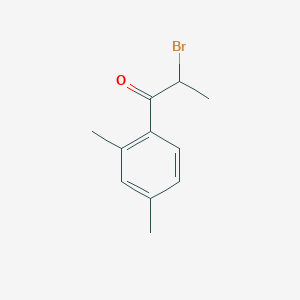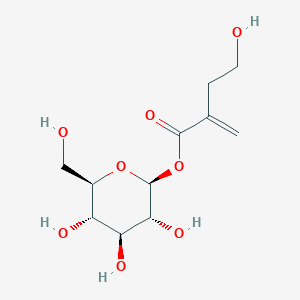
Tuliposide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tuliposide A is an O-acyl carbohydrate, a homoallylic alcohol and a beta-D-glucoside.
Scientific Research Applications
Tuliposides in Tulipa Species
Tuliposides, including Tuliposide A, are major secondary metabolites in various Tulipa species. Christensen (1999) investigated Tulipa sylvestris and T. turkestanica, identifying this compound among other tuliposides and discussing their possible biosynthesis (Christensen, 1999).
Antibacterial Properties
Shigetomi et al. (2010) highlighted the potent antibacterial activity of 6-Tuliposide B and conducted a structure-activity relationship study to understand its action mechanism, suggesting that bacterial MurA might be a major molecular target of 6-Tuliposide B (Shigetomi et al., 2010).
Allergenic Properties
Research on the allergenic properties of this compound revealed its potential as an allergen. Slob (1973) and Christensen & Kristiansen (1995) studied its occurrence in various plant genera, discussing its implications in allergic reactions (Slob, 1973), (Christensen & Kristiansen, 1995).
Enzymatic Conversion
This compound-converting enzyme (TCEA) has been identified as a novel lactone-forming carboxylesterase. Nomura et al. (2012) isolated this enzyme from tulip petals, suggesting a role in tulip's defensive strategy (Nomura et al., 2012).
Novel Tuliposides and Chemotaxonomy
The identification of new tuliposides like Tuliposide G and their distribution in tulips have been researched by Nomura & Kato (2020). Such discoveries contribute to chemotaxonomic studies in tulips (Nomura & Kato, 2020).
Properties
CAS No. |
19870-30-5 |
|---|---|
Molecular Formula |
C11H18O8 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C11H18O8/c1-5(2-3-12)10(17)19-11-9(16)8(15)7(14)6(4-13)18-11/h6-9,11-16H,1-4H2/t6-,7-,8+,9-,11+/m1/s1 |
InChI Key |
SQRUWMQAWMLKPR-DZEUPHNYSA-N |
Isomeric SMILES |
C=C(CCO)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
C=C(CCO)C(=O)OC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES |
C=C(CCO)C(=O)OC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
1-tuliposide A tuliposide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






